molecular formula C11H15F3N2O2 B2616509 Tert-butyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate CAS No. 2248288-39-1

Tert-butyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate

Cat. No.: B2616509
CAS No.: 2248288-39-1
M. Wt: 264.248
InChI Key: SARCMUJZFOMUKV-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate is a synthetic organic compound characterized by the presence of a tert-butyl group, an amino group, a trifluoromethyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate typically involves multi-step organic reactions. One common method involves the reaction of this compound with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-3,3,3-trifluoro-2-(1H-indol-2-yl)propanoate
  • Tert-butyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-3-yl)propanoate

Uniqueness

Tert-butyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

tert-butyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O2/c1-9(2,3)18-8(17)10(15,11(12,13)14)7-5-4-6-16-7/h4-6,16H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARCMUJZFOMUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CN1)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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